molecular formula C14H15ClFN5O2 B11509266 4-[(2-Chloro-4-fluorophenoxy)methyl]-6-morpholino-1,3,5-triazin-2-amine

4-[(2-Chloro-4-fluorophenoxy)methyl]-6-morpholino-1,3,5-triazin-2-amine

Cat. No.: B11509266
M. Wt: 339.75 g/mol
InChI Key: DEICCHLVQHTUEP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-[(2-Chloro-4-fluorophenoxy)methyl]-6-morpholino-1,3,5-triazin-2-amine is a synthetic organic compound that belongs to the class of triazine derivatives This compound is characterized by the presence of a triazine ring substituted with a morpholino group and a phenoxy group containing chlorine and fluorine atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[(2-Chloro-4-fluorophenoxy)methyl]-6-morpholino-1,3,5-triazin-2-amine typically involves the reaction of 2-chloro-4-fluorophenol with a suitable triazine precursor under controlled conditions. The reaction is often carried out in the presence of a base, such as potassium carbonate, and a solvent, such as dimethylformamide (DMF). The reaction mixture is heated to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process may be optimized for higher yields and purity, with careful control of reaction parameters such as temperature, pressure, and reaction time. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of industrial production.

Chemical Reactions Analysis

Types of Reactions

4-[(2-Chloro-4-fluorophenoxy)methyl]-6-morpholino-1,3,5-triazin-2-amine can undergo various chemical reactions, including:

    Substitution Reactions: The chlorine and fluorine atoms on the phenoxy group can be substituted with other functional groups using appropriate reagents.

    Oxidation and Reduction Reactions: The compound can be oxidized or reduced under specific conditions to yield different products.

    Coupling Reactions: It can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form new carbon-carbon bonds.

Common Reagents and Conditions

    Substitution Reactions: Reagents such as sodium methoxide or potassium tert-butoxide can be used for nucleophilic substitution reactions.

    Oxidation Reactions: Oxidizing agents like potassium permanganate or hydrogen peroxide can be employed.

    Reduction Reactions: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions may yield derivatives with different functional groups, while oxidation and reduction reactions can lead to the formation of various oxidized or reduced species.

Scientific Research Applications

4-[(2-Chloro-4-fluorophenoxy)methyl]-6-morpholino-1,3,5-triazin-2-amine has several scientific research applications, including:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 4-[(2-Chloro-4-fluorophenoxy)methyl]-6-morpholino-1,3,5-triazin-2-amine involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-[(2-Chloro-4-fluorophenoxy)methyl]-6-morpholino-1,3,5-triazin-2-amine is unique due to its specific combination of functional groups and the presence of both chlorine and fluorine atoms on the phenoxy group. This unique structure imparts distinct chemical and biological properties, making it valuable for various research applications.

Properties

Molecular Formula

C14H15ClFN5O2

Molecular Weight

339.75 g/mol

IUPAC Name

4-[(2-chloro-4-fluorophenoxy)methyl]-6-morpholin-4-yl-1,3,5-triazin-2-amine

InChI

InChI=1S/C14H15ClFN5O2/c15-10-7-9(16)1-2-11(10)23-8-12-18-13(17)20-14(19-12)21-3-5-22-6-4-21/h1-2,7H,3-6,8H2,(H2,17,18,19,20)

InChI Key

DEICCHLVQHTUEP-UHFFFAOYSA-N

Canonical SMILES

C1COCCN1C2=NC(=NC(=N2)N)COC3=C(C=C(C=C3)F)Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.